2-(4-((3-Methylcyclobutyl)methoxy)phenyl)acetic acid
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Overview
Description
2-(4-((3-Methylcyclobutyl)methoxy)phenyl)acetic acid is an organic compound with the molecular formula C14H18O3. It is characterized by a phenylacetic acid core substituted with a 3-methylcyclobutylmethoxy group at the para position. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((3-Methylcyclobutyl)methoxy)phenyl)acetic acid typically involves the following steps:
Formation of the 3-methylcyclobutylmethanol: This can be achieved through the reduction of 3-methylcyclobutanone using a suitable reducing agent such as sodium borohydride.
Etherification: The 3-methylcyclobutylmethanol is then reacted with 4-bromophenylacetic acid under basic conditions to form the ether linkage. This step often uses a base like potassium carbonate in a solvent such as dimethylformamide.
Hydrolysis: The final step involves the hydrolysis of the ester to yield the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-((3-Methylcyclobutyl)methoxy)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted aromatic compounds.
Scientific Research Applications
2-(4-((3-Methylcyclobutyl)methoxy)phenyl)acetic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying the effects of substituted phenylacetic acids on biological systems.
Medicine: Investigating potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(4-((3-Methylcyclobutyl)methoxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, it is likely to interact with enzymes or receptors involved in metabolic pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenylacetic acid: A monocarboxylic acid with a similar structure but lacking the cyclobutyl group.
2-methoxyphenylacetic acid: Another similar compound with a methoxy group at the ortho position.
Uniqueness
2-(4-((3-Methylcyclobutyl)methoxy)phenyl)acetic acid is unique due to the presence of the 3-methylcyclobutylmethoxy group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may influence its reactivity and interaction with biological targets, making it a valuable compound for research .
Properties
CAS No. |
1399652-74-4 |
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Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-[4-[(3-methylcyclobutyl)methoxy]phenyl]acetic acid |
InChI |
InChI=1S/C14H18O3/c1-10-6-12(7-10)9-17-13-4-2-11(3-5-13)8-14(15)16/h2-5,10,12H,6-9H2,1H3,(H,15,16) |
InChI Key |
ZIAHPENZPGBDLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)COC2=CC=C(C=C2)CC(=O)O |
Origin of Product |
United States |
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